Tyrosyl-alanyl-phenylalanyl-glycine

Description

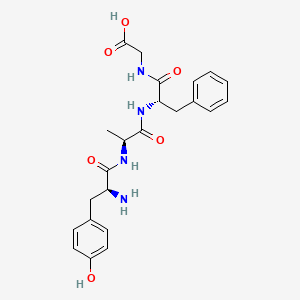

Structure

3D Structure

Properties

CAS No. |

78700-74-0 |

|---|---|

Molecular Formula |

C23H28N4O6 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C23H28N4O6/c1-14(26-22(32)18(24)11-16-7-9-17(28)10-8-16)21(31)27-19(23(33)25-13-20(29)30)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)/t14-,18-,19-/m0/s1 |

InChI Key |

CWPDVLMKCHLLPS-JVPBZIDWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Tyrosyl Alanyl Phenylalanyl Glycine

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used technique for the analysis and purification of synthetic peptides like Tyrosyl-alanyl-phenylalanyl-glycine. nih.gov This chromatographic method separates molecules based on their hydrophobicity.

In RP-HPLC, the crude peptide mixture is dissolved in an aqueous mobile phase and passed through a column packed with a nonpolar stationary phase, typically silica (B1680970) particles that have been chemically modified with C8 or C18 alkyl chains. renyi.hu The peptides in the mixture interact with the hydrophobic stationary phase to varying degrees.

Elution is achieved by gradually increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. nih.gov Peptides with lower hydrophobicity will elute earlier, while more hydrophobic peptides, which interact more strongly with the stationary phase, will elute later. The separation is highly efficient, capable of resolving peptides that differ by a single amino acid.

The purity of the collected fractions containing this compound is then assessed by analytical RP-HPLC. A typical analytical run involves injecting a small sample onto an analytical column and running a gradient of increasing organic solvent concentration. The detector, usually monitoring UV absorbance at a specific wavelength (e.g., 214 or 280 nm), records the elution profile as a chromatogram. A single, sharp peak at the expected retention time indicates a high degree of purity.

Table 2: Typical RP-HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 30 minutes) |

| Flow Rate | Typically 1.0 mL/min for analytical columns |

| Detection | UV absorbance at 214 nm (peptide bond) and 280 nm (tyrosine and phenylalanine aromatic rings) |

Preparative Chromatography Techniques

To obtain larger quantities of purified this compound, preparative chromatography is employed. The principles are the same as analytical RP-HPLC, but it is performed on a larger scale.

Preparative RP-HPLC utilizes columns with a larger internal diameter and a greater amount of stationary phase to accommodate higher sample loads. nih.gov The flow rates are also proportionally higher. The crude peptide is dissolved in a suitable solvent and injected onto the preparative column. The same gradient elution strategy as in the analytical method is typically used, and fractions are collected as they elute from the column.

The collected fractions are then analyzed by analytical RP-HPLC to determine their purity. Fractions that meet the desired purity specification (often >95% or >98%) are pooled together. The final purified peptide is then typically obtained by lyophilization (freeze-drying) to remove the mobile phase solvents, resulting in a stable, powdered form of this compound.

Solid-Phase Extraction (SPE) is another preparative technique that can be used for the purification of synthetic peptides. nih.gov It operates on similar principles to RP-HPLC but is often used for initial cleanup or desalting of the crude peptide.

Conformational and Advanced Structural Investigations of Tyrosyl Alanyl Phenylalanyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in both solution and solid states.

1D and 2D NMR for Resonance Assignment and Structural Characterization

In the solid state, the conformation of Tyrosyl-alanyl-phenylalanyl-glycine has been investigated using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) NMR. Research has shown that this tetrapeptide can crystallize into different polymorphic forms, which are distinct in their NMR spectra.

One study identified at least two crystalline forms, designated as 4a and 4b. dtu.dk The 1D ¹³C CP-MAS spectra revealed significant differences in the chemical shifts for these forms, particularly in the aliphatic, aromatic, and carbonyl/carboxyl regions, confirming the existence of distinct solid-state conformations. dtu.dk

Two-dimensional (2D) NMR experiments are essential for the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. For instance, 2D ¹³C-¹⁵N NMR spectra have been utilized to compare different peptide forms, providing clear resolution of individual atomic signals. dtu.dk Furthermore, 2D PIlGRIM (Polarization Inversion with Graded field and Inversion of Magnetization) spectra, recorded at room temperature with high spinning rates, have been instrumental in comparing the different crystalline forms of this compound. dtu.dk These spectra highlight differences in the aromatic regions corresponding to the tyrosine and phenylalanine rings, as well as in the aliphatic region. dtu.dk

Below is an illustrative table of expected ¹³C chemical shifts for a tetrapeptide like this compound in a generic solvent, which would be the first step in any NMR-based structural analysis.

Illustrative ¹³C Chemical Shifts (ppm) for this compound

| Atom | Tyrosine (Tyr) | Alanine (B10760859) (Ala) | Phenylalanine (Phe) | Glycine (B1666218) (Gly) |

|---|---|---|---|---|

| Cα | 55.8 | 50.7 | 55.9 | 43.5 |

| Cβ | 37.1 | 17.5 | 38.2 | - |

| C=O | 174.2 | 175.1 | 174.8 | 173.9 |

| Aromatic Cγ | 128.9 | - | 137.5 | - |

| Aromatic Cδ | 131.2 | - | 129.8 | - |

| Aromatic Cε | 116.3 | - | 129.1 | - |

NOESY and ROESY Experiments for Proximity and Conformational Dynamics

While solid-state NMR provides insights into the peptide's structure in a crystalline environment, solution-state NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining its conformation and dynamics in solution. dtu.dk These 2D NMR experiments detect protons that are close in space (typically within 5 Å), providing distance constraints that are essential for 3D structure calculation.

NOESY is particularly effective for larger molecules with slower tumbling rates.

ROESY is often preferred for medium-sized molecules like tetrapeptides, as it avoids the issue of NOE signals becoming zero or very weak. dtu.dk

For this compound, NOESY or ROESY experiments would reveal key proton-proton proximities, such as those between the amide proton of one residue and the alpha-proton of the preceding residue (dαN), or between adjacent amide protons (dNN). These interactions are characteristic of specific secondary structures like β-turns. The presence of strong sequential dαN(i, i+1) NOEs and the absence of strong dNN(i, i+1) NOEs would suggest an extended conformation, while the presence of dNN(i, i+1) and dαN(i, i+2) NOEs could indicate the presence of turn structures.

Illustrative NOE/ROE Connectivities for a β-turn in a Tetrapeptide

| NOE/ROE Type | Residue (i) to Residue (j) | Expected Distance | Structural Implication |

|---|---|---|---|

| dαN | Ala(2) to Phe(3) | ~2.2 Å | Sequential connectivity |

| dNN | Phe(3) to Gly(4) | ~2.8 Å | Turn structure |

Coupling Constant Analysis for Dihedral Angle Determination

Three-bond J-coupling constants (³J) obtained from high-resolution NMR spectra provide valuable information about the backbone dihedral angles (φ, ψ). The Karplus equation relates the magnitude of the ³J coupling constant to the intervening dihedral angle. googleapis.com For peptides, the most commonly used coupling constant is ³J(HNHα), which provides information about the φ angle.

Analysis of the ³J(HNHα) coupling constants for each residue in this compound would allow for the determination of the possible ranges for the φ dihedral angles. For example, a large ³J(HNHα) value (e.g., > 8 Hz) is typically associated with a trans conformation of the H-N-Cα-H protons (φ ≈ -120°), which is common in β-sheets. A small value (e.g., < 5 Hz) is often indicative of a gauche conformation (φ ≈ -60°), as found in α-helices.

Illustrative ³J(HNHα) Coupling Constants and Corresponding Dihedral Angles

| Residue | ³J(HNHα) (Hz) | Calculated φ Angle Range |

|---|---|---|

| Alanine | 7.5 | -140° to -100° or -80° to -40° |

| Phenylalanine | 8.2 | -150° to -110° |

Solvent and Temperature Effects on Peptide Conformation

The temperature coefficient of the amide proton chemical shifts (dδ/dT) is a particularly useful parameter. Amide protons that are solvent-exposed or involved in weak hydrogen bonds will have a large negative temperature coefficient (i.e., their resonance frequency shifts significantly with temperature). Conversely, amide protons that are sequestered from the solvent or involved in stable intramolecular hydrogen bonds will exhibit a small temperature coefficient. For a tetrapeptide, identifying an amide proton with a small temperature coefficient could provide strong evidence for its involvement in a stable secondary structure, such as a β-turn.

Circular Dichroism (CD) Spectroscopy Analysis

Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides in solution. researchgate.net The CD spectrum in the far-UV region (190-250 nm) is dominated by the absorption of the peptide backbone and is characteristic of the peptide's secondary structure content (e.g., α-helix, β-sheet, turns, random coil). researchgate.net

Secondary Structure Elucidation (e.g., Turn Structures, PPII helix)

For a short peptide like this compound, the CD spectrum would be analyzed for features indicative of specific non-helical structures.

β-turns: These are common in short peptides and are characterized by specific CD spectral shapes. For example, a type I β-turn often shows a positive band near 205 nm and a negative band near 225 nm. A type II β-turn typically exhibits a weak positive band around 220 nm and a strong negative band around 200 nm.

Polyproline II (PPII) helix: This is a left-handed, extended helical conformation that is also common in short, flexible peptides. The characteristic CD spectrum for a PPII helix features a strong negative band around 206 nm and a weak positive band around 228 nm.

Random Coil: A lack of defined secondary structure results in a CD spectrum with a strong negative band below 200 nm.

By analyzing the CD spectrum of this compound under various conditions (e.g., different solvents, temperatures), it would be possible to assess its propensity to adopt a defined secondary structure in solution.

Conformational Changes Induced by Environmental Factors

The conformation of peptides is highly sensitive to their environment. Factors such as solvent polarity, pH, and temperature can induce significant structural changes, altering the equilibrium between different conformational states like helices, β-sheets, and random coils. For a tetrapeptide like this compound, which lacks the length to form stable, classical secondary structures on its own, its conformation is likely a dynamic ensemble of various turn and extended structures.

The solvent plays a critical role in modulating a peptide's conformational landscape. rsc.org Computational studies on model peptides have shown that different solvents can stabilize distinct structures; for instance, a helical conformation might be favored in a nonpolar solvent like chloroform, whereas a mixture of β-hairpin and other structures may predominate in more polar solvents like DMSO or methanol. rsc.org In aqueous solutions, the hydrophobic side chains of phenylalanine and the amphipathic nature of tyrosine in YAFG would likely influence folding to minimize exposure to water, while the polar peptide backbone seeks to form hydrogen bonds with the solvent. acs.org Studies on peptides with phenylalanine-glycine (FG) repeats show that moving from a non-native solvent like DMSO to water can induce disorder, indicating that specific conformations may be present in the organic solvent. nih.gov The ability of a solvent to act as a hydrogen bond donor or acceptor is a key determinant of these effects. nih.gov For example, the free energy of activation for prolyl peptide bond isomerization, a process involving charge transfer, is significantly influenced by the solvent's hydrogen-bonding capacity. nih.gov Therefore, changing the solvent environment of YAFG is expected to shift its conformational equilibrium, a phenomenon that can be characterized using spectroscopic techniques.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful, non-invasive tool for probing the secondary structure of peptides in various environments. olemiss.edu These techniques provide information on the peptide backbone conformation by analyzing characteristic vibrational bands, primarily the Amide I, II, and III bands. leibniz-fli.de

The Amide I, II, and III bands are the most informative vibrational modes for secondary structure analysis in peptides and proteins. researchgate.net

Amide I (1600–1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide backbone. leibniz-fli.de Its frequency is highly sensitive to the formation of hydrogen bonds and the coupling between transition dipoles along the peptide chain, making it an excellent indicator of secondary structure. kennesaw.edu Different secondary structures absorb at distinct frequencies within this region.

Amide II (1510–1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de While also sensitive to conformation, it is generally more complex than the Amide I band.

Amide III (1200–1300 cm⁻¹): This is a very complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations. researchgate.net Despite its complexity, it can provide complementary information for structural assignment.

For a short peptide like YAFG, which is likely to adopt β-turn or random coil structures, specific frequency ranges are of particular interest. The analysis of these bands, often enhanced by techniques like second-derivative analysis and curve fitting, can quantify the relative populations of different conformers. youtube.com

Table 1: Characteristic Amide I Frequencies for Peptide Secondary Structures

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 (low), 1680–1700 (high) |

| β-Turn | 1660–1685 |

| Random Coil | 1640–1650 |

This table presents typical frequency ranges derived from general peptide and protein studies. leibniz-fli.deresearchgate.net

Raman spectroscopy offers complementary information. Aromatic residues like tyrosine and phenylalanine in YAFG provide strong, characteristic Raman signals. researchgate.netnih.gov For example, tyrosine has well-defined marker bands, and the doublet around 830-850 cm⁻¹ is sensitive to the local environment and hydrogen bonding state of the phenolic hydroxyl group. researchgate.net

Hydrogen bonds are fundamental to the structure, stability, and function of peptides. In YAFG, potential hydrogen bonds include intramolecular bonds, which stabilize specific turn-like conformations, and intermolecular bonds, which can lead to self-assembly and aggregation. The network of these bonds defines the supramolecular architecture. researchgate.net

The strength and geometry of hydrogen bonds directly influence the vibrational frequencies of the groups involved, particularly the N-H (Amide A, ~3300 cm⁻¹) and C=O (Amide I) stretching modes. kennesaw.edu A shift to a lower frequency (red shift) in the C=O stretching band, for instance, typically indicates the formation of a stronger hydrogen bond. Computational methods, such as Density Functional Theory (DFT), can be used alongside spectroscopy to model these interactions and predict their effect on the vibrational spectrum. kennesaw.edunih.gov

The dimensionality of the hydrogen bond network can have profound effects on the physical properties of peptide-based materials. acs.orgnih.gov For example, the introduction of a hydroxyl group, such as the one on the tyrosine residue of YAFG, can provide an additional hydrogen bond donor, potentially facilitating the formation of more rigid, three-dimensional networks compared to softer, two-dimensional layered structures. acs.orgnih.gov Analysis of these networks is crucial for understanding how peptides like YAFG might assemble into larger, functional structures.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Applied to Peptide Systems

While spectroscopic methods provide information about the ensemble of conformations in solution, high-resolution techniques like X-ray crystallography and Cryo-EM can reveal atomic-level detail of specific, stable structures.

X-ray crystallography is the gold standard for obtaining high-resolution three-dimensional structures of molecules, provided they can be grown into well-diffracting crystals. The process involves crystallizing the peptide and analyzing the diffraction pattern of X-rays passed through the crystal. wisc.edu While no crystal structure for this compound itself is currently deposited in public databases, the structures of other tetrapeptides and peptide analogs have been successfully determined. nih.govmdpi.com

For example, the crystal structure of a tetrapeptide substrate bound to its enzyme, cyclophilin A, was solved at high resolution, revealing the precise interactions within the active site. nih.gov Similarly, the structure of a hydrocarbon-stapled octapeptide was determined, showing how chemical modification can stabilize a specific α-helical conformation. mdpi.comchemspider.com These studies demonstrate that if YAFG or a suitable analog could be crystallized, X-ray diffraction would provide definitive information about its solid-state conformation, including precise bond lengths, angles, and the details of its intermolecular packing and hydrogen bond network.

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of biomolecules in a near-native, hydrated state. americanpeptidesociety.org The method involves flash-freezing a solution of the sample and imaging the vitrified particles with an electron microscope. americanpeptidesociety.org

Traditionally, single-particle Cryo-EM has been challenging for small molecules like individual peptides due to low contrast and difficulties in image alignment. americanpeptidesociety.org However, the technique is highly effective for studying larger peptide complexes, such as peptides bound to proteins or assembled into larger fibrils. americanpeptidesociety.org Recent technological breakthroughs are pushing the boundaries of what is possible. High-resolution structures of protein-ligand complexes with molecular weights as low as ~37-43 kDa have now been achieved, approaching the theoretical size limit for the technique. biorxiv.orgbiorxiv.orgsciety.org This demonstrates that if YAFG were part of a sufficiently large complex (e.g., bound to a receptor or antibody fragment), Cryo-EM could be a viable method for obtaining high-resolution structural information about its bound conformation. americanpeptidesociety.org This is particularly valuable for studying flexible complexes that are resistant to crystallization.

Computational and Theoretical Chemistry Studies of Tyrosyl Alanyl Phenylalanyl Glycine

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for investigating the dynamic nature of peptides, providing insights into their conformational preferences, flexibility, and interactions with the surrounding environment. However, a comprehensive search for studies applying these methods to Tyrosyl-alanyl-phenylalanyl-glycine yielded no specific results.

Conformational Sampling and Trajectory Analysis

No published research could be identified that specifically details the conformational sampling and trajectory analysis of this compound through molecular dynamics simulations. Such studies would be invaluable for understanding the range of three-dimensional structures the peptide can adopt in solution, which is crucial for its biological activity.

Solvent Effects and Hydration Shell Dynamics

The influence of the solvent, typically water, on the structure and dynamics of peptides is a critical area of investigation. An analysis of the hydration shell dynamics of this compound would shed light on how water molecules interact with the peptide and stabilize different conformations. At present, there is no available literature detailing such specific investigations for this tetrapeptide.

Force Field Parameterization and Validation for Peptide Systems

Accurate molecular dynamics simulations rely on well-parameterized force fields that describe the potential energy of the system. While general force fields for peptides exist, specific parameterization and validation for this compound have not been reported in the scientific literature.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a higher level of theory to investigate the electronic structure, reactivity, and energetic properties of molecules with great accuracy. The application of these methods to this compound would provide fundamental insights into its intrinsic properties. However, dedicated studies in this area are not currently present in the available literature.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic properties and vibrational spectra of molecules. A DFT analysis of this compound would allow for the characterization of its molecular orbitals, charge distribution, and the prediction of its infrared and Raman spectra. Regrettably, no studies reporting such a DFT analysis for this specific peptide could be located.

Ab Initio Methods for High-Level Conformational Energy Landscapes

Conformational Energy Minimization and Optimization

Conformational energy minimization, also known as geometry optimization, is a computational method used to determine the most stable three-dimensional structure of a molecule. For a peptide like this compound (Tyr-Ala-Phe-Gly), this process involves finding the arrangement of its atoms that corresponds to the lowest potential energy, referred to as the global energy minimum.

The process begins with an initial 3D structure of the peptide. Using force fields—a set of parameters that define the potential energy of the atoms and bonds—the algorithm systematically adjusts the coordinates of the atoms to reduce the total energy of the system. This exploration of the potential energy surface helps identify various stable and low-energy conformers.

The final optimized structure represents a local or global energy minimum. For a flexible peptide containing both bulky aromatic residues (Tyrosine and Phenylalanine) and a highly flexible residue (Glycine), multiple low-energy conformations are expected. The presence of glycine (B1666218), in particular, can significantly increase the conformational flexibility of the peptide backbone. The unique sequence of amino acids, with its combination of aromatic, aliphatic, and flexible residues, results in distinct biochemical interaction characteristics.

Table 1: Factors Influencing Conformational Energy of Tyr-Ala-Phe-Gly

| Feature | Constituent Residue(s) | Impact on Conformation |

| Aromatic Side Chains | Tyrosine, Phenylalanine | Participate in π-π stacking and hydrophobic interactions, which can stabilize specific folded structures. |

| Aliphatic Side Chain | Alanine (B10760859) | A small, non-polar side chain that provides less steric hindrance than bulkier groups, allowing for a degree of flexibility. |

| A-chiral Center | Glycine | Lacks a side chain, granting the peptide backbone significant rotational freedom and access to a wider range of conformations. |

| Peptide Bonds | All | The planar nature of peptide bonds restricts rotation, defining the backbone's fundamental structure. |

| Hydrogen Bonding | All (Backbone), Tyrosine (Side Chain) | The hydroxyl group of tyrosine and the amide and carbonyl groups of the backbone can form intra-molecular hydrogen bonds that stabilize turns and folded structures. |

Molecular Docking and Binding Free Energy Calculations

Prediction of Ligand-Receptor Interaction Modes (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, Tyr-Ala-Phe-Gly) when bound to a second molecule (the receptor, typically a protein or nucleic acid). This method is crucial for hypothesizing the biological function of a peptide by identifying potential binding partners and interaction modes.

In a theoretical docking study of Tyr-Ala-Phe-Gly, the peptide would be positioned into the binding site of a target receptor. A scoring function then evaluates thousands of possible poses, ranking them based on their predicted binding affinity. The top-ranked poses reveal key potential interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the aromatic rings of Tyrosine and Phenylalanine might engage in hydrophobic or π-stacking interactions with non-polar pockets on the receptor, while the hydroxyl group of Tyrosine could act as a hydrogen bond donor or acceptor. mdpi.com

Table 2: Theoretical Ligand-Receptor Interaction Modes for Tyr-Ala-Phe-Gly

| Residue in Peptide | Potential Interaction Type | Interacting Group |

| Tyrosine (Tyr) | Hydrogen Bond Donor/Acceptor | Phenolic Hydroxyl (-OH) |

| Hydrophobic / π-π Stacking | Aromatic Ring | |

| Alanine (Ala) | Hydrophobic / van der Waals | Methyl (-CH3) Side Chain |

| Phenylalanine (Phe) | Hydrophobic / π-π Stacking | Benzyl (B1604629) Side Chain |

| Glycine (Gly) | van der Waals | N/A (Backbone interactions dominate) |

| Peptide Backbone | Hydrogen Bond Donor/Acceptor | Amide (N-H) and Carbonyl (C=O) groups |

Assessment of Binding Affinity Landscapes (Theoretical)

Following molecular docking, binding free energy calculations are performed to provide a more accurate, quantitative estimate of the binding affinity between the peptide and its receptor. These calculations assess the energy landscape of the binding process, considering factors like electrostatic forces, van der Waals interactions, and the energy cost of desolvation (removing water molecules from the binding interface).

Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. These techniques analyze snapshots from molecular dynamics simulations of the peptide-receptor complex to calculate the average binding free energy. A more negative value indicates a stronger and more stable interaction. This assessment helps to differentiate between potential binding partners and refine the understanding of the peptide's specificity and potency in a theoretical context.

Peptide Folding and Dynamics Simulations

Exploration of Conformational Transitions and Folding Pathways

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org For Tyr-Ala-Phe-Gly, an MD simulation can reveal how the peptide folds from an unfolded state into a stable three-dimensional structure. By simulating the peptide in a virtual aqueous environment, researchers can observe conformational transitions and identify intermediate states along the folding pathway. americanpeptidesociety.org

These simulations track the trajectory of each atom based on classical mechanics, providing a high-resolution "movie" of the peptide's behavior. nih.gov This allows for the characterization of the timescales of structural formation, such as the rapid formation of turns or the slower process of achieving a final, stable fold. wustl.edu The flexibility of the glycine residue combined with the bulky aromatic groups of tyrosine and phenylalanine makes the folding landscape of this tetrapeptide potentially complex, with multiple accessible conformational states.

Ramachandran Plot Analysis for Peptide Backbone Preferences

A Ramachandran plot is a fundamental tool for visualizing the conformational preferences of a peptide's backbone. nih.gov It plots the distribution of the two main dihedral angles, phi (φ) and psi (ψ), for each amino acid residue. youtube.com Because of steric hindrance between atoms, only certain combinations of φ and ψ angles are energetically favorable, leading to distinct "allowed" regions in the plot that correspond to common secondary structures like α-helices and β-sheets. youtube.com

An analysis of a simulated Tyr-Ala-Phe-Gly structure would involve generating a Ramachandran plot to validate the quality of the model and understand its structural tendencies.

Tyrosine, Alanine, and Phenylalanine: As L-amino acids with side chains, these residues are expected to have their (φ, ψ) angles primarily in the allowed regions for right-handed α-helices and β-sheets. youtube.com

Glycine: Lacking a side chain, glycine is much less restricted and can adopt a wider range of φ and ψ angles. nih.govyoutube.com Its presence often allows for sharp turns or kinks in a peptide chain, and its data points on a Ramachandran plot are typically found in regions forbidden to other amino acids. youtube.com

Table 3: Expected Ramachandran Plot Regions for Residues in Tyr-Ala-Phe-Gly

| Residue | Expected (φ, ψ) Angle Regions | Structural Implication |

| Tyrosine (Tyr) | β-sheet (top left), Right-handed α-helix (bottom left) | Conformationally restricted to standard secondary structures. |

| Alanine (Ala) | β-sheet (top left), Right-handed α-helix (bottom left) | High propensity for α-helix formation; otherwise standard regions. |

| Phenylalanine (Phe) | β-sheet (top left), Right-handed α-helix (bottom left) | Conformationally restricted due to bulky side chain. |

| Glycine (Gly) | All quadrants, including left- and right-handed α-helical regions and other areas. | Confers high flexibility, enabling turns and non-standard conformations. nih.gov |

Molecular Interactions and Recognition Mechanisms of Tyrosyl Alanyl Phenylalanyl Glycine in Vitro/theoretical

Enzyme-Peptide Interactions: Mechanistic Studies

The interaction of Tyrosyl-alanyl-phenylalanyl-glycine with enzymes is dictated by the specific recognition of its amino acid residues by the enzyme's active site. While direct enzymatic studies on this specific tetrapeptide are not extensively documented, the principles of enzyme-substrate interactions involving its constituent amino acids, particularly phenylalanine and tyrosine, have been well-studied.

Substrate Specificity and Kinetic Analysis (e.g., in vitro enzyme assays)

Enzymes that metabolize aromatic amino acids, such as phenylalanine ammonia-lyase (PAL) and tyrosyl-tRNA synthetase, exhibit a high degree of substrate specificity. For instance, studies on PAL from various organisms have shown that it preferentially binds to and deaminates L-phenylalanine. nih.gov The kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), are key indicators of this specificity. For example, wild-type SbPAL1 demonstrates a higher catalytic efficiency (kcat/Km) for L-Phe compared to L-Tyr. nih.gov

Mutational studies on enzymes like Rhodobacter sphaeroides Tyrosine Ammonia-Lyase (RsTAL) have demonstrated how a single amino acid change can switch substrate preference. Wild-type RsTAL shows a significant preference for L-tyrosine over L-phenylalanine. However, mutating a key histidine residue (His89) to phenylalanine alters the kinetic properties, making the enzyme more accommodating to L-phenylalanine. nih.gov These findings suggest that an enzyme's active site architecture is finely tuned to recognize specific side chains, and the presence of both Tyr and Phe in this compound would likely influence its recognition and processing by various enzymes.

Table 1: Kinetic Parameters of Wild-Type SbPAL1 for Different Substrates. nih.gov

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| L-Phe | 1.81 | 0.35 | 5.18 |

| L-Tyr | 0.92 | 0.36 | 2.52 |

| L-DOPA | 0.12 | 0.16 | 0.76 |

Molecular Determinants of Enzyme Recognition

The molecular recognition of a peptide like this compound by an enzyme is a complex process involving a combination of steric and electronic complementarity. The aromatic rings of tyrosine and phenylalanine are key recognition elements. nih.gov For example, in phenylalanyl-tRNA synthetase, the enzyme responsible for attaching phenylalanine to its corresponding tRNA, the active site is shaped to accommodate the benzyl (B1604629) side chain of phenylalanine while discriminating against the bulkier phenol (B47542) group of tyrosine. nih.gov This discrimination is often achieved through a proofreading or editing mechanism that removes incorrectly incorporated amino acids. nih.gov

Key interactions that determine enzyme recognition include:

Hydrogen Bonding: The hydroxyl group of the tyrosine residue can act as both a hydrogen bond donor and acceptor, forming specific interactions with residues in the enzyme's active site. nih.gov

Van der Waals Interactions: The aromatic rings of both tyrosine and phenylalanine can engage in van der Waals forces and stacking interactions with aromatic residues within the enzyme's binding pocket.

Electrostatic Interactions: The charged amino and carboxyl termini of the peptide, as well as any charged residues in the enzyme active site, contribute to the binding affinity through electrostatic interactions. nih.gov

Structural studies of enzymes like RsTAL have identified specific residues, such as His89, that are critical determinants of substrate specificity by forming favorable hydrogen bonds with the hydroxyl group of L-Tyr. nih.gov

Role as a Mimetic or Probe in Enzyme Mechanism Elucidation

Peptides containing aromatic residues like tyrosine and phenylalanine can serve as valuable tools for elucidating enzyme mechanisms. The unique spectral properties of these aromatic amino acids allow for the use of spectroscopic techniques, such as fluorescence spectroscopy, to monitor peptide binding and conformational changes upon interaction with an enzyme.

Furthermore, synthetic peptides can act as mimetics of natural substrates or inhibitors, helping to probe the structural and functional requirements of an enzyme's active site. For instance, peptides incorporating non-natural amino acid analogs or specific isotopic labels can be used to map binding interactions and catalytic mechanisms. The tetrapeptide structure of this compound could be systematically modified to investigate the contribution of each residue to enzyme binding and catalysis. For example, substituting tyrosine with phenylalanine, or vice versa, can help to dissect the role of the hydroxyl group in recognition. pnas.org

Receptor-Ligand Interactions: Binding Principles

The interaction of this compound with receptors is fundamental to its potential biological activity. The principles governing these interactions are based on the specific recognition of the peptide's structure by the receptor's binding pocket.

In Vitro Binding Assays and Affinity Determination

Radioligand binding assays are a common in vitro method to determine the affinity of a ligand for its receptor. In these assays, a radiolabeled form of the ligand is used to measure its binding to a preparation of receptors, such as cell membranes. The affinity is typically expressed as the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity.

While direct binding data for this compound is limited, studies on structurally related peptides provide valuable insights. For example, the peptide [3H]Tyr-D-Ala-Phe-Phe-NH2 (TAPP), which shares a similar N-terminal sequence, has been shown to bind with high affinity to the mu-opioid receptor. nih.gov In rat brain membranes, [3H]TAPP labeled a single class of opioid sites with a Kd of 0.31 nM and a maximum number of binding sites (Bmax) of 119 fmol/mg protein. nih.gov In Chinese hamster ovary (CHO) cells expressing the rat mu-receptor, the Kd and Bmax values were 0.78 nM and 1806 fmol/mg protein, respectively. nih.gov These findings highlight the utility of such peptides in characterizing receptor populations.

Table 2: Binding Properties of [3H]TAPP to Mu-Opioid Receptors. nih.gov

| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) |

|---|---|---|

| Rat Brain Membranes | 0.31 | 119 |

Structural Basis of Peptide-Receptor Recognition (e.g., Mutagenesis Studies)

Site-directed mutagenesis is a powerful technique used to understand the structural basis of peptide-receptor recognition. By systematically replacing specific amino acids in the receptor's binding site, researchers can identify key residues involved in ligand binding and receptor activation.

Studies on the glycine (B1666218) receptor (GlyR), a member of the Cys-loop receptor family, have revealed the importance of aromatic residues in the binding pocket. nih.govuq.edu.au Homology models suggested that phenylalanine residues at positions 159 and 207 could be involved in a cation-π interaction with the primary amine of the glycine agonist. nih.govuq.edu.au To test this, unnatural amino acid mutagenesis was employed, where fluorinated phenylalanine derivatives were incorporated at these positions. The results showed a clear correlation between the glycine EC50 value and the cation-π binding ability of the fluorinated Phe derivatives at position 159, but not at position 207. nih.govuq.edu.au This indicates a single, critical cation-π interaction between glycine and Phe159. nih.govuq.edu.au

These studies demonstrate that the aromatic side chains of phenylalanine and tyrosine residues within a receptor's binding site are often crucial for recognizing and binding ligands, including peptides like this compound. The aromatic rings of the peptide's Tyr and Phe residues would likely engage in similar cation-π and other non-covalent interactions with complementary aromatic residues in a target receptor's binding pocket. nih.gov

Allosteric Modulation Concepts in Receptor Binding

Allosteric modulators are molecules that bind to a receptor at a site topographically distinct from the orthosteric site, which is the binding site for the endogenous ligand. nih.govplos.org This binding event induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulators offer a more subtle and potentially safer mechanism for therapeutic intervention compared to direct agonists or antagonists because their effect is dependent on the presence of the natural ligand, preserving the temporal and spatial patterns of physiological receptor activation. nih.gov

These modulators can be classified as:

Positive Allosteric Modulators (PAMs): Enhance the receptor's response to the orthosteric agonist. nih.gov

Negative Allosteric Modulators (NAMs): Reduce the receptor's response to the orthosteric agonist. nih.gov

Neutral Allosteric Modulators: Bind to an allosteric site without affecting the agonist's activity but can block the binding of other allosteric modulators. nih.gov

Peptides and peptide-like molecules can function as allosteric modulators. plos.org For instance, some allosteric modulators of G protein-coupled receptors (GPCRs) have been identified as peptides. While direct studies detailing this compound as an allosteric modulator are not prevalent, its potential to act as such can be conceptualized. The peptide's structure could allow it to bind to an allosteric pocket on a receptor, potentially at a protein-protein interface in a dimeric receptor complex or a cleft formed by extracellular loops and transmembrane domains. elifesciences.org Such binding could stabilize a receptor conformation that either increases or decreases the binding affinity of the primary ligand, thereby modulating the downstream signaling cascade. The development of such modulators targeting receptor dimerization interfaces is an emerging area of pharmacology. elifesciences.org

Peptide-Protein Interactions (Non-Enzymatic, Non-Receptor)

Peptides are crucial mediators of protein-protein interactions (PPIs), often mimicking the binding surface of a larger protein to compete for binding. researchgate.net The interaction of YAFG with proteins, outside the context of being a substrate for an enzyme or a ligand for a signaling receptor, is governed by a combination of non-covalent forces. These interactions are fundamental to many cellular processes. The structure of YAFG allows it to potentially interact with various protein surfaces, driven by hydrogen bonding, electrostatic interactions, and significant contributions from its hydrophobic and aromatic residues. For example, a synthetic peptide was shown to inhibit the interaction between protein S and C4b-binding protein, demonstrating how a peptide can modulate a specific PPI. researchgate.net

Biophysical Characterization of Peptide-Protein Complexes

To understand the specifics of how a peptide like YAFG interacts with a protein partner, a variety of biophysical techniques are employed. These methods provide quantitative and structural data on binding affinity, kinetics, thermodynamics, and the specific residues involved in the interaction. nih.gov Machine learning approaches are also being developed to predict the affinities of peptide-protein interactions based on biophysical principles. nih.gov

Below is a table summarizing key techniques used to characterize these complexes.

| Technique | Principle | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Real-time kinetics of binding (kon, koff), and binding affinity (Kd). nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Identification of binding interfaces, conformational changes upon binding, and structural details of the peptide-protein complex in solution. nih.gov |

| X-ray Crystallography | Involves diffracting X-rays off a crystallized peptide-protein complex to determine the precise three-dimensional atomic structure. | High-resolution structure of the binding site and the specific interactions (e.g., hydrogen bonds, salt bridges). nih.gov |

| Fluorescence Spectroscopy | Measures the fluorescence of intrinsic (e.g., Tryptophan, Tyrosine) or extrinsic fluorophores, which can change upon binding. | Binding affinity, conformational changes, and proximity relationships. nih.gov |

Role of Aromatic Residues (Tyrosine, Phenylalanine) in Binding Interfaces

The aromatic side chains of Tyrosine (Tyr) and Phenylalanine (Phe) in the YAFG sequence are critical contributors to its binding capabilities. These residues are frequently found at the interfaces of protein-protein and protein-drug interactions, where they contribute to both binding affinity and specificity. researchgate.net Their importance stems from their ability to engage in several types of non-covalent interactions.

Aromatic-aromatic or π-stacking interactions are a major stabilizing force. researchgate.netnih.gov These occur when the planar aromatic rings of two residues align, often in a parallel or T-shaped orientation. Such interactions are known to stabilize protein structures, such as β-sheets, and are crucial for molecular recognition processes, including the assembly of amyloid fibrils. nih.gov In the context of YAFG binding to a protein, the phenyl ring of Phe and the phenol ring of Tyr can interact with other aromatic residues (Phe, Tyr, Trp, His) on the protein surface. These interactions are not merely structural; they play a role in the final stabilization of the folded state and protein-protein recognition. nih.gov

| Interaction Type | Description | Residues Involved in YAFG |

| π-π Stacking | Non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face (T-shaped). | Phenylalanine, Tyrosine |

| Cation-π Interaction | Electrostatic interaction between a cation (e.g., Lys, Arg side chains) and the electron-rich face of an aromatic ring. | Phenylalanine, Tyrosine |

| Hydrophobic Effect | The tendency of nonpolar groups to aggregate in aqueous solution, driven by the entropy of water. The aromatic rings are hydrophobic. | Phenylalanine, Tyrosine |

| Hydrogen Bonding | The hydroxyl group (-OH) of the Tyrosine side chain can act as both a hydrogen bond donor and acceptor. | Tyrosine |

Peptide-Nucleic Acid Interactions (If Applicable as a Research Tool)

While peptides are more commonly studied for their interactions with proteins, they can also interact specifically with nucleic acids like DNA and RNA. nih.gov The aromatic amino acids are particularly important in this recognition process. nih.gov Statistical analyses of protein-DNA complexes have revealed that Phenylalanine residues selectively bind to Adenine (A) and Thymine (T) bases. nih.gov Tyrosine also participates significantly in these binding interfaces. nih.gov

Therefore, the Phe and Tyr residues of YAFG could theoretically mediate its binding to specific sequences within DNA or RNA grooves. These interactions would likely involve a combination of π-stacking between the aromatic rings and the nucleic acid bases, as well as hydrogen bonding.

This principle has been harnessed in the development of Peptide Nucleic Acids (PNAs), which are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a peptide-like chain, such as N-(2-aminoethyl)-glycine units. mdpi.com PNAs exhibit high binding affinity and specificity to complementary DNA and RNA and are used as research tools for diagnostics and developing antibacterial agents. mdpi.comnih.gov While YAFG is a natural peptide and not a synthetic PNA, its potential for nucleic acid interaction illustrates the underlying chemical principles that make PNAs effective research tools.

Principles of Biomolecular Recognition Exemplified by YAFG

The molecular interactions of this compound serve as a microcosm for the fundamental principles of biomolecular recognition, a process that underpins nearly all functions in a living cell. researchgate.netnih.gov This recognition is driven by a symphony of weak, non-covalent interactions working in concert. researchgate.net

The key principles exemplified by YAFG include:

Specificity and Affinity: Specificity ensures that a molecule binds to its correct target, while affinity describes the strength of that binding. nih.gov The unique sequence of YAFG—with its specific arrangement of aromatic, aliphatic, and flexible residues—creates a distinct chemical surface. This surface will have a higher affinity for a protein or receptor with a complementary binding pocket, featuring, for example, hydrophobic patches to accommodate Phe and Tyr, and hydrogen bond partners for the peptide backbone and Tyr's hydroxyl group.

The Hydrophobic Effect: The aromatic rings of Tyr and Phe are nonpolar. In the aqueous environment of a cell, the thermodynamically driven sequestration of these nonpolar groups away from water is a major driving force for binding, pushing the peptide into a protein's hydrophobic pocket. This is often the dominant force stabilizing the formation of a correct biomolecular complex. researchgate.net

Structural Pre-organization and Conformational Flexibility: The Alanine (B10760859) residue provides a degree of structural rigidity, while the Glycine residue, lacking a side chain, imparts significant conformational flexibility to the peptide backbone. This flexibility allows YAFG to adopt different conformations (an "induced fit") to optimally bind to various target surfaces, a common strategy in molecular recognition.

In essence, the study of how a seemingly simple tetrapeptide like YAFG interacts with its environment provides a window into the complex and elegant chemical logic that governs life at the molecular level. nih.govpolyu.edu.hk

Advanced Analytical and Characterization Techniques for Tyrosyl Alanyl Phenylalanyl Glycine

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of peptides, providing highly accurate mass measurements that are crucial for definitive identification and structural elucidation. researchgate.net Modern HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can achieve resolutions high enough to distinguish between ions of very similar mass-to-charge ratios, which is essential for complex sample analysis and confident peptide identification. chromatographyonline.comyoutube.com

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most prominent soft ionization techniques used to generate gas-phase ions of peptides like Tyrosyl-alanyl-phenylalanyl-glycine for mass spectrometric analysis.

Electrospray Ionization (ESI-MS) is particularly well-suited for peptides and proteins that are soluble in common liquid chromatography solvents. It generates multiply charged ions from analytes in solution, which allows for the analysis of high-mass compounds on mass spectrometers with a limited mass-to-charge (m/z) range. youtube.com The process involves applying a high voltage to a liquid passing through a capillary, causing it to nebulize into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. ESI is readily coupled with liquid chromatography (LC), enabling the separation of complex mixtures prior to MS analysis. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy at a specific wavelength. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase, typically as singly charged ions. MALDI is known for its high sensitivity and tolerance to buffers and salts, making it a robust technique for a wide range of applications, including the analysis of peptide mixtures.

The choice between ESI and MALDI often depends on the specific analytical question and the sample complexity. ESI is generally preferred for online coupling with liquid-phase separations, while MALDI is a high-throughput technique often used for sample profiling.

| Technique | Ionization Principle | Typical Ions | Key Advantages |

| ESI-MS | High voltage applied to a liquid to create an aerosol | Multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) | Easily coupled with LC, suitable for soluble analytes. |

| MALDI-MS | Laser energy absorbed by a matrix to desorb and ionize analyte | Primarily singly charged ions (e.g., [M+H]⁺) | High sensitivity, high throughput, tolerant to salts. |

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides. In an MS/MS experiment, a specific precursor ion of this compound is selected, isolated, and then fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). plos.orgnih.gov The resulting fragment ions are then analyzed in a second stage of mass spectrometry.

The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of different types of sequence-specific ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. researchgate.net High-resolution MS/MS is critical for accurately assigning the elemental composition of fragment ions, which helps to distinguish between isobaric fragments and confirm the identity of the amino acids. nih.gov

For this compound, the expected fragmentation would produce a ladder of b- and y-ions, as illustrated in the table below.

| Precursor Ion (m/z) | Fragment Ion Type | Sequence | Fragment Ion (m/z) |

| [M+H]⁺ | b₁ | Tyr | 164.07 |

| b₂ | Tyr-Ala | 235.11 | |

| b₃ | Tyr-Ala-Phe | 382.17 | |

| y₁ | Gly | 76.04 | |

| y₂ | Phe-Gly | 223.10 | |

| y₃ | Ala-Phe-Gly | 294.14 |

Theoretical monoisotopic masses are shown.

HRMS provides the ability to determine the mass of a molecule with very high accuracy, typically within a few parts per million (ppm). youtube.com This precision is fundamental for isotopic labeling studies, which are used to track the metabolic fate of molecules and quantify proteins and peptides in complex samples. plos.org

In a typical isotopic labeling experiment, this compound could be synthesized with one or more heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). jpt.com This labeled peptide serves as an internal standard for quantitative analysis or as a tracer in biological systems. HRMS can easily resolve the mass difference between the labeled (heavy) and unlabeled (light) forms of the peptide. plos.orgplos.org The ratio of the intensities of the isotopic peaks allows for precise quantification. For example, in stable isotope labeling with amino acids in cell culture (SILAC), cells are grown in media containing either normal or heavy isotope-labeled amino acids, leading to the incorporation of these isotopes into proteins, which can then be analyzed by MS. plos.org

Advanced Chromatographic Separations

To analyze this compound, especially from complex biological or synthetic mixtures, powerful separation techniques are required to reduce sample complexity and remove interfering substances prior to detection.

One-dimensional liquid chromatography (1D-LC) may not provide sufficient resolving power for highly complex samples such as protein digests. acs.orgnih.gov Two-dimensional liquid chromatography (2D-LC) significantly increases peak capacity by subjecting the sample to two independent separation mechanisms. acs.orgchromatographyonline.com

A common 2D-LC setup for peptide analysis involves using strong cation exchange (SCX) chromatography in the first dimension, followed by reversed-phase liquid chromatography (RP-LC) in the second dimension. capes.gov.br Peptides are first separated based on their charge in the SCX dimension, and fractions are collected. Each fraction is then injected onto the RP-LC column for separation based on hydrophobicity. capes.gov.br Another powerful approach is comprehensive 2D-LC (LCxLC), where the two dimensions are coupled online for automated analysis. nih.gov Using different pH conditions in two RP-LC dimensions has also proven to be an effective strategy for achieving orthogonal separation of peptides. nih.gov This enhanced separation capability is crucial for isolating and accurately quantifying a specific peptide like this compound from a complex proteomic background. nih.gov

| Dimension | Separation Principle | Common Stationary Phase | Benefit for Peptide Analysis |

| First Dimension | Charge (Ion Exchange) or Hydrophobicity (High pH RP) | Strong Cation Exchange (SCX) or C18 (at high pH) | Initial fractionation of complex peptide mixture. |

| Second Dimension | Hydrophobicity (Reversed-Phase) | C18 or C8 (at low pH) | High-resolution separation of fractions prior to MS. |

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govnih.gov It is an excellent tool for assessing the purity and charge heterogeneity of synthetic or purified peptides. bio-rad.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. nih.gov Ions migrate at different velocities depending on their electrophoretic mobility, leading to separation. nih.gov For this compound, CZE can effectively separate the main peptide from impurities such as deletion sequences, incompletely deprotected species, or side-reaction products that differ in charge or size.

Furthermore, CE is highly sensitive to subtle changes in charge, making it ideal for detecting and quantifying charge variants that may arise from modifications like deamidation. nih.govyoutube.com The high resolving power and minimal sample consumption make CE a valuable orthogonal technique to HPLC for peptide purity analysis. bio-rad.com

Role of Tyrosyl Alanyl Phenylalanyl Glycine in Chemical Biology Research

YAFG as a Model System for Understanding Peptide Structure and Function

Each amino acid in the YAFG sequence imparts unique physicochemical properties that collectively define the peptide's behavior.

Tyrosine (Tyr): The N-terminal tyrosine residue is crucial. Its phenolic side chain can participate in hydrogen bonding and aromatic stacking interactions. In the context of its parent peptide, dermorphin, this residue is essential for binding to opioid receptors. ontosight.ai

Alanine (B10760859) (Ala): With its small, nonpolar methyl side chain, alanine provides a degree of conformational flexibility without introducing significant steric hindrance. The stereochemistry of this residue (L- or D-alanine) can dramatically impact the peptide's resistance to enzymatic degradation and its three-dimensional structure. ontosight.ai

Phenylalanine (Phe): This aromatic amino acid contributes significant hydrophobicity and is critical for molecular recognition events, often through stacking interactions with other aromatic residues or receptor components.

Glycine (B1666218) (Gly): As the simplest amino acid with only a hydrogen atom for a side chain, glycine confers maximal conformational flexibility to the peptide backbone. This flexibility can be critical for allowing the peptide to adopt the optimal conformation for binding to a biological target.

The specific sequence of these residues is paramount. Studies on similar tetrapeptides have demonstrated that altering the sequence, for instance in isomers, can significantly impact properties like hydrogel formation and immunostimulatory activity, highlighting the importance of the primary structure.

The peptide backbone's conformation is described by the phi (φ) and psi (ψ) dihedral angles of each residue. Glycine's lack of a beta-carbon allows it to access a wider range of these angles than other amino acids, often inducing turns or hinges in the peptide structure. The side chains of tyrosine and phenylalanine, being bulky and aromatic, have more restricted rotational freedom (chi (χ) angles) and tend to engage in stabilizing intramolecular or intermolecular interactions. These non-covalent interactions, including hydrogen bonds and van der Waals forces, are fundamental to the peptide's preferred conformation in solution and its ability to interact with other molecules.

Design and Synthesis of YAFG Derivatives for Research Probes

The YAFG sequence can be chemically modified to create powerful research tools for probing biological systems.

To visualize and track the interactions of YAFG in biological assays, fluorescent dyes can be attached. This is typically achieved during solid-phase peptide synthesis. A fluorescent reporter, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative, can be conjugated to the N-terminus of the peptide or to a reactive side chain. This allows for techniques like fluorescence microscopy or flow cytometry to monitor the peptide's localization and binding.

Furthermore, bioorthogonal handles can be incorporated into the YAFG structure. These are chemical moieties, such as azides or alkynes, that are inert in biological systems but can react specifically with a partner group under mild conditions. For example, an azido-modified amino acid could be substituted into the YAFG sequence, allowing it to be "clicked" onto a fluorescent probe or a surface for affinity capture experiments.

Analogs of YAFG are synthesized to investigate structure-activity relationships and to enhance specific properties like receptor binding affinity or stability. As a fragment of dermorphin, YAFG analogs are of interest for studying opioid receptor interactions. ontosight.ai Research into cyclic dermorphin/deltorphin analogs, which includes the tyrosyl-alanyl-phenylalanyl-glycine sequence as a key component, aims to create compounds with improved analgesic properties and better motor function profiles. nih.gov

The synthesis of such analogs often involves:

Amino Acid Substitution: Replacing one or more amino acids with natural or unnatural variants to probe the importance of a specific side chain.

Stereochemical Inversion: Using D-amino acids in place of the natural L-amino acids to increase resistance to proteases. ontosight.ai

Cyclization: Linking the N- and C-termini or creating a side-chain to side-chain linkage to restrict the peptide's conformation, which can lock it into a bioactive shape and improve stability.

These analogs are invaluable for in vitro binding assays and functional studies to delineate the precise molecular requirements for a desired biological activity.

YAFG as a Building Block in Peptide and Peptidomimetic Design

The YAFG sequence or its individual amino acid components can be used as building blocks in the construction of larger, more complex molecules. In peptide synthesis, protected forms of tyrosine, alanine, phenylalanine, and glycine are sequentially coupled to build the desired peptide chain.

In the field of peptidomimetics—compounds that mimic the structure and function of peptides but have modified backbones—the side chains of the YAFG residues can be appended to non-peptide scaffolds. This strategy aims to create molecules with the biological activity of the original peptide but with improved pharmacological properties, such as better oral bioavailability and longer half-life in the body. The specific spatial arrangement of the tyrosine, alanine, and phenylalanine side chains is a key piece of structural information that can guide the design of these more drug-like molecules.

Construction of Larger Peptide Sequences with Defined Motifs

The defined sequence of this compound makes it a valuable building block for the synthesis of more complex peptide chains. In the methodology of solid-phase peptide synthesis, pre-synthesized peptide fragments can be coupled together to form a larger target peptide. Tyr-Ala-Phe-Gly can serve as such a fragment, introducing a specific motif into a larger polypeptide. The presence of aromatic residues, Tyrosine (Tyr) and Phenylalanine (Phe), can be particularly significant as these are often involved in molecular recognition events, such as binding to receptor surfaces or forming hydrophobic cores within a folded peptide structure. The N-terminal Tyrosine and C-terminal Glycine provide the necessary reactive sites for incorporation into a growing peptide chain.

Scaffold for Peptidomimetic Libraries for Academic Screening

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced properties like increased stability against enzymatic degradation. The rigid and predictable conformation of a peptide scaffold is a crucial starting point for the design of peptidomimetic libraries. Tyr-Ala-Phe-Gly can serve as a foundational structure, or scaffold, from which a diverse array of non-peptidic molecules can be synthesized. By retaining the spatial arrangement of the side chains of Tyrosine, Alanine, and Phenylalanine, medicinal chemists can create libraries of compounds for high-throughput screening to identify novel drug leads. The development of such libraries is a key strategy in modern drug discovery.

| Scaffold Feature | Relevance in Peptidomimetic Design |

| Defined Amino Acid Sequence | Provides a specific three-dimensional arrangement of functional groups (hydroxyl, methyl, benzyl). |

| Peptide Backbone | Can be systematically modified to improve stability and pharmacokinetic properties. |

| Side Chain Functionality | Offers points for chemical diversification to explore structure-activity relationships. |

Contribution to Fundamental Understanding of Protease Substrate Specificity (in vitro)

Proteases are enzymes that catalyze the breakdown of proteins and peptides by cleaving specific peptide bonds. Understanding their substrate specificity is fundamental to drug design, particularly for the development of protease inhibitors. Synthetic peptides like this compound can be used as potential substrates in in vitro assays to characterize the activity of a given protease. By incubating the tetrapeptide with a protease and analyzing the resulting fragments, researchers can determine if and where the peptide is cleaved. For instance, a protease might show a preference for cleaving the peptide bond following the Phenylalanine residue. This information is critical for building a profile of the protease's preferred recognition sequence.

| Experimental Approach | Information Gained |

| Incubation of Tyr-Ala-Phe-Gly with a specific protease. | Determination of whether the tetrapeptide is a substrate for the enzyme. |

| Analysis of cleavage products (e.g., by HPLC or Mass Spectrometry). | Identification of the specific peptide bond cleaved, revealing the protease's substrate preference. |

| Comparison with cleavage of other peptide sequences. | Mapping of the key amino acid residues required for protease recognition and activity. |

Applications in Combinatorial Chemistry and Library Synthesis for Peptide Research

Combinatorial chemistry is a powerful technique used to generate large numbers of compounds in a single process, creating a "library" of molecules that can be screened for biological activity. This compound can be utilized in the synthesis of peptide-based combinatorial libraries. For example, a library could be constructed where the Tyr-Ala-Phe-Gly sequence is kept constant, while the amino acids at other positions are varied. This would allow for the systematic exploration of how residues flanking this core motif influence a particular biological interaction. The chemical handles present on the amino acid side chains and the peptide termini also provide opportunities for further chemical modifications, expanding the diversity of the library.

Future Research Directions and Unexplored Avenues for Tyrosyl Alanyl Phenylalanyl Glycine

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

Understanding the structural dynamics of peptides is crucial as their function is often dictated by their conformational flexibility and ability to adopt different structures. For a peptide like YAFG, with its combination of bulky aromatic side chains and a flexible glycine (B1666218) residue, a range of conformations is likely accessible. Advanced spectroscopic methods can provide unprecedented insight into these dynamic processes.

Time-Resolved Spectroscopy for Conformational Dynamics

Time-resolved spectroscopy techniques, such as pump-probe spectroscopy, can monitor molecular processes on timescales ranging from femtoseconds to seconds. chemsrc.comyoutube.com These methods are ideal for studying the rapid conformational changes that peptides undergo. For YAFG, the intrinsic fluorescence of the tyrosine residue can be used as a natural probe. nih.govnih.gov

Future research could employ techniques like time-resolved fluorescence spectroscopy to study the conformational dynamics of YAFG in different solvent environments or upon interaction with potential binding partners. nih.govnih.govyoutube.com By exciting the tyrosine residue with a short laser pulse, the subsequent changes in its fluorescence emission can reveal information about the folding and unfolding pathways of the peptide backbone and the dynamics of the surrounding microenvironment. nih.govnih.gov

Hypothetical Data from Time-Resolved Fluorescence Anisotropy of YAFG:

| Parameter | Value in Aqueous Buffer | Value in Membrane-Mimetic Environment | Interpretation |

| Rotational Correlation Time (φ) | Short (e.g., <1 ns) | Longer (e.g., >2 ns) | Indicates restricted motion of the tyrosine residue upon insertion into a more viscous environment like a lipid bilayer. |

| Initial Anisotropy (r₀) | ~0.3 | ~0.3 | Confirms the fluorophore is tyrosine. |

| Limiting Anisotropy (r∞) | Low | High | Suggests the peptide adopts a more rigid conformation in the membrane environment. |

This interactive table presents hypothetical data to illustrate the type of insights that could be gained from time-resolved fluorescence spectroscopy.

Single-Molecule Spectroscopy for Heterogeneity Studies

Ensemble measurements provide an average picture, but can obscure the presence of multiple co-existing conformations or rare functional states. Single-molecule spectroscopy overcomes this by observing individual molecules, providing a direct view of conformational heterogeneity. nih.govrsc.org Techniques like single-molecule Förster Resonance Energy Transfer (smFRET) are particularly powerful for studying protein and peptide folding. rsc.orguni-muenchen.de

For YAFG, smFRET studies would involve labeling the peptide at its N- and C-termini with a donor-acceptor dye pair. The efficiency of energy transfer between the dyes provides a direct measure of the end-to-end distance, allowing for the characterization of different conformational subpopulations (e.g., extended, partially folded, compact). rsc.orgyoutube.com This could reveal whether YAFG exists as a single dominant conformation or as a dynamic ensemble of structures, which is critical for understanding its potential biological activity. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Analysis

Artificial intelligence (AI) and machine learning (ML) have become indispensable tools in biological research, capable of predicting structure, function, and interactions from sequence data alone. nih.govresearchgate.netillinois.edursc.orgnih.gov

Predictive Models for YAFG Conformation and Interaction Specificity

Furthermore, ML models can predict potential peptide-protein interactions (PepPIs). nih.govresearchgate.netillinois.edursc.orgnih.gov By inputting the sequence of YAFG, these models could screen against databases of protein structures to identify potential biological targets, thereby guiding experimental validation and functional studies. mdpi.com

| Step | AI/ML Tool | Predicted Outcome | Next Experimental Step |

| 1. Conformation Prediction | PepFlow, AlphaFold | Ensemble of low-energy 3D structures for YAFG. | Circular Dichroism or NMR spectroscopy to validate the predicted secondary structure elements. |

| 2. Target Identification | PepPI Prediction Servers | Ranked list of potential protein binding partners. | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm binding to top candidates. |

| 3. Binding Site Prediction | Docking Software with ML scoring | "Hot spot" residues at the YAFG-protein interface. | Site-directed mutagenesis of the target protein to validate the predicted binding site. |

This interactive table outlines a potential research pipeline integrating computational and experimental approaches.

De Novo Peptide Design Based on YAFG Structural Motifs

Once the structural preferences of YAFG are understood, its core motifs could serve as a scaffold for the de novo design of new peptides with tailored properties. plos.orgnih.govrsc.orgbiorxiv.org For instance, if YAFG is found to adopt a specific turn or sheet structure, computational methods could be used to design variants with enhanced stability or binding affinity for a chosen target. nih.gov This involves using algorithms to explore vast sequence spaces, optimizing for desired structural and chemical complementarity. biorxiv.orgnih.gov Such an approach could lead to the development of novel therapeutics or biomaterials inspired by the YAFG framework. nih.govexplorationpub.com

Bioengineering of YAFG Production via Cell-Free or Microbial Systems for Research Supply

A reliable and scalable supply of YAFG is essential for extensive experimental investigation. While chemical synthesis is a viable option for short peptides, bioengineering approaches offer sustainable and potentially more cost-effective alternatives. nih.gov

Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for producing peptides and proteins without living cells. rsc.org These systems offer several advantages, including the easy incorporation of non-canonical amino acids and the avoidance of cellular toxicity that might be associated with certain peptide sequences. rsc.org For a peptide containing aromatic residues like YAFG, a CFPS system derived from E. coli could be readily programmed for its production. rsc.org

Alternatively, microbial fermentation using engineered bacteria like E. coli or yeast represents a well-established method for large-scale peptide production. researchgate.net Genetic engineering strategies can be employed to optimize metabolic pathways, for instance, to increase the intracellular pool of precursor amino acids like tyrosine and phenylalanine. nih.gov The peptide could be expressed as a fusion protein to prevent degradation and facilitate purification. nih.gov

Comparison of Bioengineering Production Methods for YAFG:

| Feature | Cell-Free Synthesis | Microbial Fermentation |

| Speed | Rapid (hours) | Slower (days) |

| Scalability | Lower to moderate | High |

| Purity | High (fewer contaminating proteins) | Requires extensive purification |

| Cost | Higher for reagents | Lower for large-scale production |

| Flexibility | Easy to incorporate modified amino acids | More complex to incorporate non-canonical amino acids |

This interactive table compares two key bioengineering approaches for producing YAFG for research purposes.

Exploration of YAFG as a Research Tool in Novel Chemical Biology Assays

The unique combination of aromatic (Tyrosine, Phenylalanine), small (Alanine), and flexible (Glycine) residues suggests that YAFG could be a valuable tool in various chemical biology assays. Future research could focus on harnessing these properties.

One potential application lies in the development of novel protease activity assays. The peptide bonds within the YAFG sequence could be targeted by specific proteases. By attaching a fluorophore and a quencher to the termini of a synthesized YAFG peptide, a FRET (Förster Resonance Energy Transfer) based assay could be designed. Cleavage of the peptide by a protease would separate the fluorophore and quencher, resulting in a measurable increase in fluorescence, thus providing a sensitive measure of enzyme activity.

Furthermore, YAFG could serve as a foundational scaffold for creating libraries of peptide-based probes. nih.gov The tyrosine and phenylalanine residues offer sites for chemical modification, such as the introduction of photo-crosslinkers or biotin (B1667282) tags. These modified peptides could then be used in assays to identify and characterize novel peptide-binding proteins from complex biological mixtures. For instance, a photo-reactive YAFG analogue could be used to "fish" for interacting proteins in cell lysates, which could then be identified by mass spectrometry.

The self-assembly properties of peptides are also a burgeoning area of research. The alternating hydrophobic (Tyr, Phe, Ala) and hydrophilic nature of the peptide backbone could, under specific conditions (e.g., pH, concentration), lead to the formation of higher-order structures like nanofibers or hydrogels. These self-assembled materials could be explored as novel scaffolds for 3D cell culture or as controlled-release vehicles for therapeutic agents.